![molecular formula C16H16F2N4O B2393370 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034611-84-0](/img/structure/B2393370.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a cyclopropyl group, a pyrrolidine ring, and a difluorophenyl group .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction is selective and devoid of side reactions, making it an efficient route to bioactive compounds .Molecular Structure Analysis
Triazole compounds, including this one, have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The triazole ring in this compound is orthogonal to the cyclopropyl ring .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can make specific interactions with different target receptors .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and industry .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Materials Science
1,2,3-triazoles are used in materials science . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Future Directions
The triazole core is a significant pharmacophore with a bioactive profile, and compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities . Therefore, this compound and others like it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Result of Action
1,2,4-triazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-13-4-3-11(7-14(13)18)16(23)21-6-5-12(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,7,9-10,12H,1-2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMNXPUJIYRLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone |
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